![molecular formula C8H9BrClNO B3049419 (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2055848-77-4](/img/structure/B3049419.png)
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Overview
Description
“(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride” is a chemical compound. The “S” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer. “7-Bromo-2,3-dihydrobenzofuran-3-amine” suggests the presence of a benzofuran backbone with a bromine atom at the 7th position and an amine group at the 3rd position. The term “hydrochloride” indicates that the compound is a hydrochloride salt, which is commonly used in pharmaceuticals to improve their water solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by functionalization to introduce the bromine and amine groups. The exact synthetic route would depend on the available starting materials and the specific requirements of the reaction conditions. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a benzofuran ring (a fused ring structure composed of a benzene ring and a furan ring) with a bromine atom attached at the 7th carbon and an amine group (-NH2) attached at the 3rd carbon. The compound would exist as a hydrochloride salt, meaning there would be a hydrogen chloride (HCl) component as well .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and amine functional groups. The bromine atom could potentially be replaced in a nucleophilic substitution reaction. The amine group could engage in various reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a hydrochloride salt, this compound would likely be soluble in water. The presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
- Researchers have explored the growth of semi-organic single crystals, including this compound. These crystals play a vital role in generating terahertz pulses, which have applications in spectroscopy, imaging, and communication systems .
- SnO2 Nanoparticles : The compound’s solid residues, when dried, yield powder samples suitable for X-ray diffraction (XRD) and Raman measurements. Understanding its crystal structure and properties contributes to materials science and nanotechnology research .
- Nanopesticides : Nanotechnology offers opportunities in agriculture, particularly in nanopesticides. While caution is necessary due to safety concerns, exploring this compound’s role in nanopesticides could enhance crop protection .
- Efficient storage and transportation of hydrogen are crucial for sustainable energy solutions. Investigating this compound’s potential as a hydrogen storage material could advance the industry .
Crystal Growth and Terahertz Pulse Generation
Materials Science and Nanotechnology
Hydrogen Energy Industry
Safety and Hazards
As with any chemical compound, handling “(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, not to breathe in any dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .
Future Directions
The future directions for research on this compound would depend on its observed and potential activities. If it shows promise in preliminary studies, it could be further investigated for potential therapeutic applications. Alternatively, it could be used as a starting point for the synthesis of new compounds .
properties
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLGAROGPJXJC-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | |
CAS RN |
2055848-77-4 | |
Record name | 3-Benzofuranamine, 7-bromo-2,3-dihydro-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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